N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Description
N-[2-(Acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a thioxo group at position 5 and an acetamide-linked acetylaminoethyl side chain. The compound’s synthetic complexity arises from its multi-step assembly, likely involving condensation reactions and functional group modifications to introduce the thioacetamide moiety.
Properties
CAS No. |
958561-68-7 |
|---|---|
Molecular Formula |
C16H17N5O3S |
Molecular Weight |
359.4 |
IUPAC Name |
N-(2-acetamidoethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C16H17N5O3S/c1-9(22)17-6-7-18-13(23)8-12-15(24)21-14(19-12)10-4-2-3-5-11(10)20-16(21)25/h2-5,12,19H,6-8H2,1H3,(H,17,22)(H,18,23) |
InChI Key |
LYQNNGGNAMZGFI-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide are currently unknown. This compound is a derivative of imidazole, which is known to interact with a broad range of targets due to its versatile chemical and biological properties
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The specific mode of action of this compound would depend on its interaction with its yet-to-be-identified targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Given the broad range of activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability would be influenced by these properties. As a derivative of imidazole, it’s likely to be soluble in water and other polar solvents, which could potentially enhance its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, this compound could potentially have a wide range of effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal temperatures and pressures. It may decompose at high temperatures, releasing ammonia and nitrogen gases. Therefore, it should be stored in a cool, dry, well-ventilated place away from oxidizing agents and combustible materials.
Biological Activity
N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a quinazoline derivative with thioxo and acetylamino substituents that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial activity . For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the quinazoline structure can enhance antibacterial efficacy (Godhani et al., 2016) .
| Compound | Activity | Reference |
|---|---|---|
| N-[2-(acetylamino)ethyl]-... | Antimicrobial | Godhani et al., 2016 |
| 2-Mercaptoquinazolin derivatives | Antimicrobial | Al-Khuzaie & Al-Majidi, 2014 |
Antitumor Activity
Quinazoline derivatives are recognized for their antitumor properties , particularly in inhibiting cancer cell proliferation. Studies have demonstrated that certain derivatives exhibit selective inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of tyrosine kinase receptors that are overexpressed in many tumors (Deshmukh & Dhongade, 2004) .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 27.04 | Antitumor |
| HepG2 | 31.85 | Antitumor |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as carbonic anhydrases (CAs). Selective inhibition of isoforms like hCA IX and hCA XII has been reported, which is relevant for therapeutic strategies against certain cancers (El-Azab et al., 2013) .
Case Studies
- Antimicrobial Efficacy : A comparative study on various quinazoline derivatives revealed that N-[2-(acetylamino)ethyl]-... showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the thioxo group enhances binding affinity to bacterial targets.
- Antitumor Mechanism : In vitro studies demonstrated that the compound induces apoptosis in cancer cells through a mitochondrial pathway. Flow cytometry analysis showed increased annexin V binding in treated cells compared to controls.
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise in anticancer research. Studies indicate that derivatives of quinazoline and thiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide were tested for their anticancer activity against 60 different cell lines at the National Cancer Institute (NCI). Specific derivatives demonstrated growth inhibition values (GI50) as low as 0.25 μM against ovarian cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the amino substituents of the compound can enhance its anticancer properties. The incorporation of various functional groups has been linked to increased efficacy against specific cancer types, highlighting the importance of chemical structure in therapeutic outcomes .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activities. Research has shown that compounds with similar thiazole and quinazoline frameworks possess significant antibacterial properties against pathogens such as Mycobacterium tuberculosis. In vitro studies have demonstrated effectiveness in inhibiting vital mycobacterial enzymes like isocitrate lyase and pantothenate synthetase .
Antitubercular Activity
The compound's derivatives have also been evaluated for their antitubercular activity. In vivo studies on mice models showed promising results against Mycobacterium tuberculosis H37Rv. The active compounds were found to inhibit key enzymes essential for mycobacterial survival, suggesting potential for development into therapeutic agents against tuberculosis .
Case Studies and Research Findings
- Cytotoxicity Testing : In a study evaluating the cytotoxicity of various substituted acetamides, compounds similar to this compound showed considerable cytotoxicity against multiple cancer cell lines including colon and melanoma .
- Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antimicrobial activity against both gram-positive and gram-negative bacteria. Results indicated that specific modifications could enhance antibacterial potency significantly .
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
Substituents critically influence melting points, solubility, and spectroscopic profiles:
- Methyl vs. Phenyl Groups: Methyl-substituted triazinoquinazolinones (e.g., 5.1) exhibit higher melting points (284–285°C) than phenyl-substituted analogs (5.2: 258–260°C), likely due to reduced steric hindrance and enhanced crystal packing .
- Thioacetamide Linkage : The target compound’s thioacetamide group introduces a sulfur atom, which may enhance redox activity compared to oxygen-containing analogs. IR spectra of similar compounds show strong C=O (1697 cm⁻¹) and C=S (1108 cm⁻¹) stretches, corroborating functional group presence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
